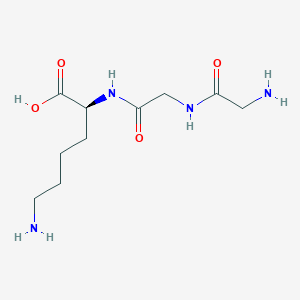
N-己酰基-L-高丝氨酸内酯
描述
N-己酰基-L-高丝氨酸内酯 (C6-HSL) 属于 N-酰基高丝氨酸内酯 (AHL) 家族。这些分子在调节革兰氏阴性菌(如大肠杆菌和沙门氏菌)的基因表达和细胞间通讯中起着至关重要的作用。 群体感应,由 AHLs 促进,使细菌能够根据种群密度协调其行为 .
科学研究应用
N-己酰基-L-高丝氨酸内酯在各个领域都有应用:
微生物学: 研究细菌通讯和群体感应。
医学: 研究毒力调节和生物膜形成。
农业: 控制商业农业中的粘液和生物膜。
水产养殖: 预防鱼类败血症。
作用机制
该化合物通过群体感应发挥作用。它与细菌细胞中的特定受体结合,触发基因表达的变化。这些改变会影响细菌的行为,包括毒力、生物膜形成和其他生理反应。
生化分析
Biochemical Properties
N-hexanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and is involved in quorum sensing, cell to cell communication among bacteria . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and behavior.
Cellular Effects
N-hexanoyl-L-Homoserine lactone has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in bacterial intercellular communication, which has become a target for the development of new anti-virulence drugs .
Molecular Mechanism
N-hexanoyl-L-Homoserine lactone exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in quorum sensing, a mechanism that allows bacteria to regulate gene expression in response to changes in cell-population density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-hexanoyl-L-Homoserine lactone change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-hexanoyl-L-Homoserine lactone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-hexanoyl-L-Homoserine lactone is involved in various metabolic pathways. It interacts with several enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
N-hexanoyl-L-Homoserine lactone is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
N-hexanoyl-L-Homoserine lactone is localized in specific compartments or organelles within the cell. Its activity or function can be influenced by any targeting signals or post-translational modifications .
准备方法
合成路线: N-己酰基-L-高丝氨酸内酯可以通过多种方法合成。一种常见的途径是使己酸与高丝氨酸内酯反应。反应通过酰化过程进行,从而形成所需的化合物。
反应条件: 合成反应通常在温和条件下进行,其中己酸用作酰化剂。甲醇或乙腈等溶剂通常被使用。该反应可能需要催化剂或碱来促进酰化。
工业生产: 虽然 N-己酰基-L-高丝氨酸内酯的工业规模生产方法尚未得到广泛报道,但研究实验室通常会为特定应用合成它。
化学反应分析
反应类型: N-己酰基-L-高丝氨酸内酯可以参与多种化学反应,包括:
水解: 内酯环的断裂。
氧化: 修改酰基侧链的氧化过程。
还原: 羰基的还原。
取代: 涉及酰基部分的反应。
水解: 酸性或碱性条件。
氧化: 氧化剂(例如过氧化氢、高锰酸钾)。
还原: 还原剂(例如硼氢化钠)。
取代: 亲核试剂(例如胺、硫醇)。
主要产物: 主要产物取决于具体的反应。例如:
- 水解产生物高丝氨酸。
- 氧化可能导致羧酸衍生物。
- 还原生成相应的醇。
相似化合物的比较
N-己酰基-L-高丝氨酸内酯与其他 AHLs 具有相似之处,例如 N-辛酰基-L-高丝氨酸内酯和 N-癸酰基-L-高丝氨酸内酯。 其独特的酰基链长度使其与这些对应物区分开来 .
属性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346642 | |
| Record name | N-Hexanoyl-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147852-83-3 | |
| Record name | N-Hexanoyl-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


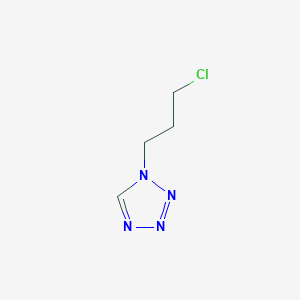
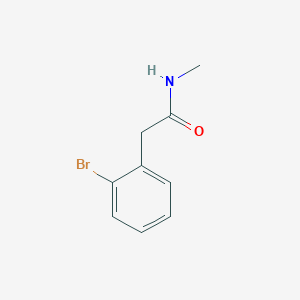




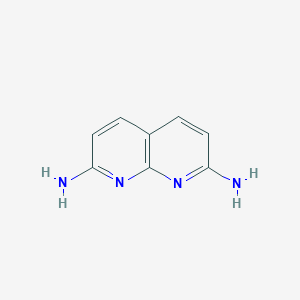
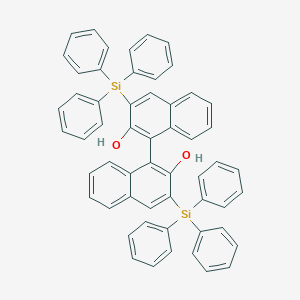

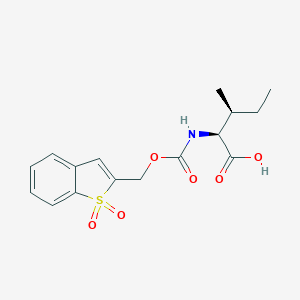
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
